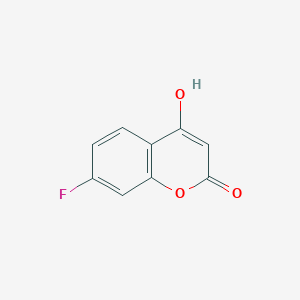

7-Fluoro-4-hydroxy-2H-chromen-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWKHPJLMMGTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715932 | |

| Record name | 7-Fluoro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2145-27-9 | |

| Record name | 7-Fluoro-4-hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2145-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-FLUORO-4-HYDROXYCOUMARIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 7-Fluoro-4-hydroxy-2H-chromen-2-one

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Fluoro-4-hydroxy-2H-chromen-2-one

Introduction: The Significance of Fluorinated 4-Hydroxycoumarins

4-Hydroxycoumarins represent a critical class of heterocyclic compounds, forming the structural core of numerous molecules with significant biological activities.[1][2] They are perhaps most famously known as vitamin K antagonists, a property that led to the development of widely used anticoagulants like warfarin.[1] The versatility of the 4-hydroxycoumarin scaffold makes it a privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antibacterial, antiviral, and anticancer properties.[2][3]

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug development. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This guide focuses on This compound (CAS No. 2145-27-9), a fluorinated analog of 4-hydroxycoumarin.[4] This compound serves not only as a subject for investigating the effects of fluorination on the classic coumarin core but also as a valuable and versatile building block for the synthesis of more complex, biologically active molecules.[4] Its utility has been demonstrated in the preparation of novel chromeno[4,3-b]pyridinone derivatives, which have shown promising anticancer and antimicrobial activities.[4]

This document provides a comprehensive overview of a robust synthetic protocol for this compound, followed by a detailed guide to its structural characterization using modern spectroscopic techniques.

Part 1: Synthesis via Pechmann Condensation

The most direct and widely adopted method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation.[5] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the target molecule, this translates to the reaction between 3-fluorophenol and ethyl acetoacetate.

Principle and Mechanism

The Pechmann condensation proceeds through an initial transesterification between the phenol and the β-ketoester, catalyzed by a strong acid like concentrated sulfuric acid. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation), where the newly formed ester cyclizes onto the activated aromatic ring. A final dehydration step yields the stable aromatic coumarin ring system. The electron-donating hydroxyl group of the phenol activates the ring for the cyclization step.

The proposed mechanism is visualized in the diagram below.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis from readily available starting materials. The causality behind key steps is explained to provide field-proven insight.

Reagents and Materials:

| Reagent / Material | Molecular Formula | MW ( g/mol ) | Quantity | Role |

| 3-Fluorophenol | C₆H₅FO | 112.10 | 5.6 g (0.05 mol) | Phenolic Substrate |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.5 g (0.05 mol) | β-Ketoester |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25 mL | Catalyst / Solvent |

| Crushed Ice / Water | H₂O | 18.02 | ~300 mL | Precipitation / Wash |

| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |

Workflow Visualization:

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Procedure:

-

Reaction Setup: Place a 100 mL beaker or flask containing 25 mL of concentrated sulfuric acid into an ice-water bath. Allow the acid to cool to below 10°C with gentle stirring.

-

Rationale: The subsequent addition of reactants to sulfuric acid is highly exothermic. Pre-cooling the acid is a critical safety measure to control the reaction temperature and prevent unwanted side reactions or degradation.

-

-

Addition of Reactants: In a separate container, mix 3-fluorophenol (5.6 g) and ethyl acetoacetate (6.5 g). Add this mixture dropwise to the cold, stirring sulfuric acid over 20-30 minutes, ensuring the temperature does not rise above 10°C.

-

Reaction Progression: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let the reaction mixture stir for 12-18 hours. The solution will typically darken in color.

-

Rationale: While the initial mixing requires cooling, the condensation reaction itself proceeds efficiently at room temperature over several hours.

-

-

Product Isolation: Slowly and carefully pour the reaction mixture into a larger beaker containing approximately 300 g of crushed ice, while stirring vigorously. A solid precipitate will form.

-

Rationale: Pouring the acidic mixture into ice accomplishes two goals simultaneously: it quenches the reaction and causes the water-insoluble organic product to precipitate out of the now-diluted aqueous acid solution.

-

-

Purification: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove any residual acid. The crude product can then be purified by recrystallization from ethanol to yield an off-white crystalline solid.[4]

-

Drying and Yield: Dry the purified crystals in a vacuum oven. Weigh the final product to determine the yield. The expected melting point is in the range of 220–225 °C.[4]

Part 2: Characterization and Structural Validation

Confirming the identity and purity of the synthesized this compound is achieved through a combination of spectroscopic and physical methods. The data presented here are based on established values for coumarin derivatives and serve as a benchmark for successful synthesis.[6][7][8]

Physical Properties

| Property | Observation | Source |

| Appearance | Off-white powder/crystals | [4] |

| Molecular Formula | C₉H₅FO₃ | [4] |

| Molecular Weight | 180.13 g/mol | [4] |

| Melting Point | 220 – 225 °C | [4] |

Spectroscopic Characterization

2.2.1 ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The compound exhibits tautomerism, but the 4-hydroxy-2-chromenone form is predominant. Spectra are typically recorded in DMSO-d₆.

Table of Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~11.0-12.0 | broad singlet | 4-OH | Exchangeable with D₂O. Chemical shift is concentration-dependent. |

| ~7.85 | dd (J ≈ 8.8, 6.0 Hz) | H-5 | Coupled to H-6 (ortho) and the fluorine at C-7 (meta). |

| ~7.15 | dd (J ≈ 8.8, 2.4 Hz) | H-6 | Coupled to H-5 (ortho) and H-8 (meta). |

| ~7.05 | dd (J ≈ 9.2, 2.4 Hz) | H-8 | Coupled to the fluorine at C-7 (ortho) and H-6 (meta). |

| ~5.70 | s | H-3 | Vinylic proton on the pyrone ring. |

Table of Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165.0 | C-4 | Carbon bearing the hydroxyl group. |

| ~163.0 (d) | C-7 | Carbon attached to fluorine, shows a large C-F coupling constant. |

| ~160.5 | C-2 | Lactone carbonyl carbon. |

| ~154.0 | C-9 (C-8a) | Bridgehead carbon. |

| ~127.0 (d) | C-5 | Shows a small C-F coupling. |

| ~115.0 (d) | C-10 (C-4a) | Bridgehead carbon, shows C-F coupling. |

| ~113.0 (d) | C-6 | Shows C-F coupling. |

| ~104.0 (d) | C-8 | Shows a large C-F coupling. |

| ~91.0 | C-3 | Vinylic carbon. |

Note: (d) denotes a doublet due to coupling with ¹⁹F. Exact chemical shifts and coupling constants (J) should be determined empirically.

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table of Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 3100 (broad) | O-H stretch (phenolic hydroxyl) |

| ~1710 (strong) | C=O stretch (α,β-unsaturated lactone) |

| 1620, 1560 | C=C stretch (aromatic and pyrone ring) |

| ~1250 | C-F stretch (aryl fluoride) |

| ~1150 | C-O stretch (lactone and phenol) |

2.2.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution technique like Electrospray Ionization (ESI), one can verify the exact mass.

-

Expected Molecular Ion Peak [M+H]⁺: m/z = 181.0295 (for C₉H₆FO₃⁺)

References

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 4. ossila.com [ossila.com]

- 5. jetir.org [jetir.org]

- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of 7-Fluoro-4-hydroxycoumarin

Introduction

7-Fluoro-4-hydroxycoumarin is a fluorinated derivative of the prominent 7-hydroxycoumarin scaffold, a class of compounds renowned for their robust fluorescence and sensitivity to their molecular environment. The introduction of a fluorine atom at the 7-position imparts unique electronic properties that modulate the photophysical behavior of the coumarin core. This technical guide provides a comprehensive exploration of the synthesis, core photophysical characteristics, and environmental sensitivity of 7-Fluoro-4-hydroxycoumarin. Tailored for researchers, chemists, and drug development professionals, this document elucidates the fundamental principles governing its fluorescence, supported by detailed experimental protocols and data, to empower its application as a versatile fluorescent probe and a valuable building block in medicinal chemistry.

Synthesis and Molecular Architecture

The synthesis of 7-Fluoro-4-hydroxycoumarin is typically achieved via a Pechmann condensation, a classic and efficient method for coumarin synthesis. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. In the case of 7-Fluoro-4-hydroxycoumarin, 4-fluororesorcinol serves as the phenolic precursor, reacting with a suitable acetoacetate derivative.

The molecular architecture of 7-Fluoro-4-hydroxycoumarin is centered around the rigid benzopyrone core. The electron-donating hydroxyl group at the 4-position and the electronegative fluorine atom at the 7-position create a distinct electronic distribution. This "push-pull" character is fundamental to its photophysical properties, particularly the intramolecular charge transfer (ICT) upon photoexcitation, which is a hallmark of many fluorescent coumarins.

Core Photophysical Characteristics

The fluorescence of 7-Fluoro-4-hydroxycoumarin arises from the de-excitation of its first excited singlet state (S₁) back to the ground state (S₀). The nature of this emission is intricately linked to several key parameters.

Absorption and Emission Spectra

Upon absorption of a photon, the molecule is promoted to an excited electronic state. The primary electronic transition responsible for the fluorescence of coumarins is a π-π* transition. The electron-donating hydroxyl group and the electron-withdrawing lactone carbonyl group facilitate an intramolecular charge transfer (ICT) upon excitation, a process that is further influenced by the fluorine substituent.

Jablonski Diagram for 7-Fluoro-4-hydroxycoumarin

The following diagram illustrates the key photophysical processes of absorption, vibrational relaxation, internal conversion, fluorescence, and intersystem crossing.

Caption: Jablonski diagram illustrating electronic transitions.

Stokes Shift

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable in fluorescence applications as it facilitates the separation of the emission signal from the excitation light. The Stokes shift in polar solvents is expected to be significant for 7-Fluoro-4-hydroxycoumarin due to the reorientation of solvent molecules around the more polar excited state.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While specific values for 7-Fluoro-4-hydroxycoumarin are not extensively reported, related 7-hydroxycoumarin derivatives are known to have high quantum yields.[1] For example, a derivative of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid exhibits a quantum yield of 0.84.[2]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.

Materials:

-

7-Fluoro-4-hydroxycoumarin (sample)

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Fluorometer with corrected emission spectra capabilities

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a series of dilutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the selected excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φx) using the following equation:

Φx = Φst * (Gradx / Gradst) * (nx² / nst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nx and nst are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).

-

Caption: Workflow for relative quantum yield determination.

Fluorescence Lifetime (τF)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be sensitive to its local environment. For a related 7-hydroxycoumarin derivative, a fluorescence lifetime of 4.2 ns has been reported in PBS buffer.[3][4]

Experimental Protocol: Fluorescence Lifetime Measurement using TCSPC

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

High-speed photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

-

TCSPC electronics

Procedure:

-

Sample Preparation: Prepare a dilute solution of 7-Fluoro-4-hydroxycoumarin to ensure single-photon counting statistics.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of each photon.

-

Data Analysis: A histogram of these time differences is constructed, representing the fluorescence decay curve. This decay curve is then deconvoluted with the IRF and fitted to an exponential decay function to determine the fluorescence lifetime.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 7-Fluoro-4-hydroxy-2H-chromen-2-one

This guide provides a comprehensive technical overview of the spectroscopic analysis of 7-Fluoro-4-hydroxy-2H-chromen-2-one, a fluorinated coumarin derivative of significant interest in medicinal chemistry and drug development.[1] Due to its structural motifs, this compound is a valuable building block in organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the principles, experimental protocols, and data interpretation associated with the multi-faceted spectroscopic characterization of this molecule.

Molecular Structure and its Spectroscopic Implications

This compound belongs to the coumarin family, characterized by a benzopyrone core. The key structural features influencing its spectroscopic properties are:

-

The Coumarin Core: This extended π-conjugated system is the primary chromophore and fluorophore, responsible for its UV-Vis absorption and fluorescence properties.

-

The 7-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can induce significant changes in the electronic distribution within the aromatic ring, impacting the absorption and emission maxima, and providing a unique probe for ¹⁹F NMR.

-

The 4-Hydroxy Group: This group can participate in keto-enol tautomerism and its acidity is influenced by the fluoro substituent. This has a profound effect on the molecule's photophysical properties, often leading to pH-dependent fluorescence.[2]

UV-Vis Absorption Spectroscopy

The electronic absorption spectrum of this compound is dictated by the π → π* transitions within the benzopyrone scaffold. The position and intensity of the absorption bands are sensitive to the solvent environment.

Predicted Absorption Characteristics

Based on data from similar 7-hydroxycoumarin derivatives, the UV-Vis spectrum in a polar protic solvent like ethanol is expected to exhibit two main absorption bands. The primary, long-wavelength absorption maximum (λmax) is predicted to be in the range of 320-360 nm. A second, higher-energy absorption band is anticipated in the shorter wavelength UV region.

| Parameter | Predicted Value (in Ethanol) | Rationale |

| λmax1 | ~320 - 360 nm | Corresponds to the S₀ → S₁ transition of the main chromophore. The position is influenced by the substitution pattern on the coumarin ring. |

| λmax2 | ~270 - 290 nm | Represents higher energy π → π* transitions within the aromatic system. |

Causality Behind Experimental Choices: The choice of solvent is critical in UV-Vis spectroscopy. Polar solvents can interact with the hydroxyl group and the carbonyl oxygen, leading to shifts in the absorption maxima (solvatochromism). For instance, in more polar solvents, a bathochromic (red) shift is often observed for the principal absorption band of 7-hydroxycoumarins. It is advisable to record spectra in a range of solvents of varying polarity (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, and water) to fully characterize the solvatochromic behavior.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade ethanol) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a working solution with a concentration that yields an absorbance between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law. A typical concentration is in the range of 10-50 µM.

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the solvent blank.

-

Record the absorption spectrum of the sample solution over a wavelength range of 200-500 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

7-Hydroxycoumarins are renowned for their fluorescent properties, making them valuable as fluorescent probes and labels. The introduction of a fluorine atom at the 7-position is expected to modulate these properties.

Predicted Fluorescence Characteristics

The fluorescence of this compound is expected to be characterized by a significant Stokes shift (the difference between the absorption and emission maxima). The fluorescence is also anticipated to be sensitive to solvent polarity and pH due to the presence of the 4-hydroxy group. For the closely related 6,8-Difluoro-7-hydroxy-4-methylcoumarin, the absorption and emission maxima are reported at 358 nm and 455 nm, respectively.[2]

| Parameter | Predicted Value (in Ethanol) | Rationale |

| Excitation λmax | ~320 - 360 nm | Should closely correspond to the absorption maximum. |

| Emission λmax | ~450 - 480 nm | The emission wavelength is dependent on the energy difference between the excited and ground states, which is influenced by solvent relaxation. |

| Quantum Yield (ΦF) | Moderate to High | 7-Hydroxycoumarins typically exhibit good quantum yields. Fluorination can sometimes enhance this property. |

Causality Behind Experimental Choices: The choice of solvent significantly impacts fluorescence. In polar protic solvents, excited-state proton transfer (ESPT) can occur from the hydroxyl group to solvent molecules, leading to the formation of a phenolate species with a different emission wavelength. This can result in dual fluorescence or a large Stokes shift. Therefore, characterizing the fluorescence in both protic and aprotic solvents is crucial. The determination of the fluorescence quantum yield requires a well-characterized standard with a similar emission range, such as quinine sulfate in 0.1 M H₂SO₄.

Experimental Protocol: Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in the chosen solvent (e.g., ethanol) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Data Acquisition:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the predicted emission maximum.

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a standard of known quantum yield (e.g., quinine sulfate).

-

Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

-

Diagram of Spectroscopic Analysis Workflow

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the coumarin ring system.

| Proton | Predicted δ (ppm) in DMSO-d₆ | Predicted Multiplicity | Predicted J (Hz) |

| H-3 | ~6.2 | s | - |

| H-5 | ~7.8 | d | JH5-H6 ≈ 9.0 |

| H-6 | ~7.0 | dd | JH6-H5 ≈ 9.0, JH6-F7 ≈ 9.0 |

| H-8 | ~6.9 | d | JH8-F7 ≈ 2.5 |

| 4-OH | >10 | br s | - |

Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the -OH proton signal, which might otherwise exchange with protic solvents like D₂O. The fluorine atom at position 7 will cause splitting of the signals for the adjacent protons (H-6 and H-8), providing valuable information for signal assignment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the substituents and the hybridization of the carbon atoms. The carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.

| Carbon | Predicted δ (ppm) in DMSO-d₆ | Key Features |

| C-2 (C=O) | ~160 | Carbonyl carbon, downfield shift. |

| C-3 | ~112 | Olefinic carbon. |

| C-4 | ~162 | Oxygen-bearing olefinic carbon. |

| C-4a | ~110 | Aromatic carbon. |

| C-5 | ~125 | Aromatic CH. |

| C-6 | ~115 | Aromatic CH, split by fluorine. |

| C-7 | ~165 (d) | Fluorine-bearing aromatic carbon, large ¹JCF coupling. |

| C-8 | ~105 | Aromatic CH, split by fluorine. |

| C-8a | ~155 | Aromatic carbon. |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If available, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to aid in the complete and unambiguous assignment of all signals.

-

Acquire a ¹⁹F NMR spectrum to observe the fluorine signal.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of the molecule, and its fragmentation pattern can offer further structural insights.

Predicted Mass Spectrum

For this compound (C₉H₅FO₃), the molecular weight is 180.13 g/mol .

| Ion | Predicted m/z | Notes |

| [M]⁺˙ | 180.02 | Molecular ion (Electron Ionization). |

| [M+H]⁺ | 181.03 | Protonated molecule (Electrospray Ionization). |

| [M+Na]⁺ | 203.01 | Sodium adduct (Electrospray Ionization). |

Fragmentation Pattern: Under electron ionization (EI), common fragmentation pathways for coumarins involve the loss of CO (28 Da) and subsequent rearrangements. The presence of the fluorine atom will influence the fragmentation, and fragments containing fluorine will have characteristic isotopic patterns.

Diagram of Key Spectroscopic Features

Caption: Summary of predicted spectroscopic features for this compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, such as a GC-MS for volatile compounds or an LC-MS with an ESI or APCI source for less volatile compounds. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Sample Preparation:

-

For GC-MS, dissolve the sample in a volatile solvent.

-

For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.

-

For direct infusion, prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to fully elucidate its structure and photophysical properties. While this guide provides a framework based on predicted data and analysis of similar compounds, it is imperative for researchers to perform these experiments to obtain definitive data for this specific molecule. The interplay of the coumarin core with the fluoro and hydroxyl substituents makes it a particularly interesting subject for spectroscopic investigation, with potential applications in the development of novel fluorescent probes and therapeutic agents.

References

An In-depth Technical Guide to 7-Fluoro-4-hydroxy-2H-chromen-2-one as a Fluorescent Probe for Cellular Imaging

Foreword: Navigating the Frontier of Cellular Imaging with Fluorinated Coumarins

Welcome to this in-depth technical guide on the application of 7-Fluoro-4-hydroxy-2H-chromen-2-one as a fluorescent probe for cellular imaging. As researchers, scientists, and drug development professionals, our pursuit of deeper biological understanding is intrinsically linked to the evolution of our imaging tools. Coumarin derivatives have long been mainstays in the world of fluorescence microscopy due to their favorable photophysical properties and environmental sensitivity.[1] The introduction of fluorine into the coumarin scaffold presents an intriguing opportunity to modulate these characteristics, potentially enhancing properties like photostability and cell permeability.

This guide is structured to provide not just a set of protocols, but a comprehensive understanding of the scientific principles underpinning the use of this compound. We will delve into its synthesis, explore its anticipated photophysical properties based on related compounds, and propose a mechanism of action for its use as a sensor for reactive oxygen species (ROS). It is crucial to note that while the foundational knowledge of 7-hydroxycoumarins is well-established, the specific characterization of this 7-fluoro derivative as a fluorescent probe is an emerging area. Therefore, this guide is presented as an expert-driven starting point for your research and development, emphasizing the importance of experimental validation at each stage.

The Rationale for Fluorination: Enhancing the Coumarin Core

The 7-hydroxycoumarin scaffold is a well-regarded fluorophore, but the introduction of a fluorine atom at the 7-position is a deliberate synthetic choice aimed at refining its properties for cellular imaging.[2] Fluorine's high electronegativity can influence the electron distribution within the molecule, which in turn can affect its absorption and emission spectra, quantum yield, and photostability.[2] Furthermore, fluorination can increase the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes.

Synthesis of this compound

The synthesis of this compound can be achieved through established coumarin synthesis methodologies, most notably the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.

A plausible synthetic route involves the reaction of 3-fluorophenol with a suitable β-ketoester, such as diethyl malonate, in the presence of a strong acid catalyst like sulfuric acid. The general reaction is depicted below:

Figure 1. Generalized Pechmann condensation for the synthesis of this compound.

Photophysical Properties: An Expert Estimation

Direct, comprehensive photophysical data for this compound is not extensively documented in the peer-reviewed literature. However, based on the known properties of structurally similar 7-hydroxycoumarin derivatives, we can project a set of expected characteristics. It is imperative that these parameters are experimentally determined for your specific application.[1][3]

| Property | Estimated Value | Rationale & Key Considerations |

| Excitation Maximum (λex) | ~350 - 380 nm | Based on the excitation spectra of similar 7-hydroxycoumarin derivatives.[1] |

| Emission Maximum (λem) | ~440 - 480 nm | Expected blue to cyan fluorescence, typical for this class of coumarins.[1] |

| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ | 7-hydroxycoumarins generally exhibit strong absorption. |

| Quantum Yield (Φ) | 0.2 - 0.7 | Highly dependent on the solvent and local environment. Fluorination may enhance this value.[4] |

| Photostability | Moderate to High | Fluorination is known to often increase the photostability of fluorophores. |

Mechanism of Action as a Fluorescent Probe for Reactive Oxygen Species (ROS)

The 7-hydroxycoumarin core is known to be sensitive to the presence of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH).[5] The proposed mechanism of action for this compound as a ROS sensor is based on the principle of fluorescence modulation upon interaction with these highly reactive species.

In its ground state, the probe is fluorescent. In the presence of ROS, the coumarin moiety can be oxidized. This oxidation can disrupt the conjugated π-system of the fluorophore, leading to a product with altered fluorescence properties, often a decrease in fluorescence intensity (quenching).[5] The degree of this change in fluorescence can be correlated to the concentration of ROS in the cellular environment.

Figure 2. Proposed mechanism of ROS detection by this compound.

Experimental Protocol for Live-Cell Imaging

This protocol provides a robust starting point for utilizing this compound in live-cell imaging experiments. Optimization for specific cell types and experimental conditions is highly recommended.

Reagent Preparation

-

Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution in a serum-free medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final working concentration (typically in the range of 1-10 µM).

Cell Staining and Imaging Workflow

Figure 3. Step-by-step workflow for live-cell imaging with this compound.

Detailed Step-by-Step Protocol

-

Cell Culture: Plate your cells of interest onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Culture the cells to a confluency of 60-80%.

-

Cell Washing: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove any residual serum.

-

Probe Incubation: Add the freshly prepared working solution of this compound to the cells. Incubate at 37°C in a CO₂ incubator for 15-30 minutes. Protect the cells from light during this incubation period.

-

Washing: Carefully remove the staining solution and wash the cells two to three times with warm PBS or imaging medium to eliminate any excess probe and minimize background fluorescence.

-

Imaging: Add fresh, pre-warmed imaging medium to the cells. Immediately proceed to image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a DAPI filter set with excitation around 365 nm and emission around 450 nm).

Potential Applications in Cellular Research and Drug Discovery

The ability to detect and quantify intracellular ROS has significant implications across various research fields:

-

Oxidative Stress Studies: Investigate the role of oxidative stress in disease models, such as neurodegenerative disorders, cardiovascular diseases, and cancer.

-

Drug Screening: Develop high-throughput screening assays to identify compounds that modulate ROS levels, such as antioxidants or pro-oxidant cancer therapies.

-

Environmental Toxicology: Assess the impact of environmental toxins on cellular health by measuring induced oxidative stress.

-

Mitochondrial Function: As mitochondria are a primary source of cellular ROS, this probe could potentially be used to study mitochondrial dysfunction.

Troubleshooting and Considerations for Scientific Rigor

-

Cytotoxicity: Always perform a cytotoxicity assay to determine the optimal, non-toxic concentration range of the probe for your specific cell line.

-

Phototoxicity: Minimize the exposure of stained cells to excitation light to prevent phototoxicity and photobleaching of the probe.

-

Controls: Include appropriate positive and negative controls in your experiments. For ROS detection, a known ROS inducer (e.g., H₂O₂) can serve as a positive control, while an antioxidant (e.g., N-acetylcysteine) can be used as a negative control.

-

Specificity: Be aware that the probe may react with different types of ROS with varying efficiencies. Further experiments may be required to determine the specific ROS being detected.

Conclusion: A Promising Tool for Further Exploration

This compound stands as a promising fluorescent probe for cellular imaging, particularly for the detection of reactive oxygen species. Its fluorinated structure holds the potential for enhanced photophysical and cell-permeable properties. This guide provides a comprehensive framework, grounded in the established principles of coumarin chemistry and fluorescence microscopy, to empower researchers to explore the full potential of this molecule. As with any novel tool, rigorous experimental validation is paramount to ensure the accuracy and reproducibility of your findings.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Photophysical Properties of 7-Fluoro-4-hydroxy-2H-chromen-2-one: Quantum Yield and Stokes Shift

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

7-Fluoro-4-hydroxy-2H-chromen-2-one, a fluorinated derivative of the versatile 4-hydroxycoumarin scaffold, presents significant potential as a fluorescent probe in biomedical research and drug discovery. Its photophysical characteristics, specifically its fluorescence quantum yield and Stokes shift, are critical parameters that dictate its utility in various applications. This in-depth technical guide provides a comprehensive exploration of these properties, addressing the underlying principles, influencing factors, and robust methodologies for their determination. While direct experimental data for this specific fluorophore is not extensively published, this guide synthesizes information from closely related analogs to provide well-reasoned estimations and a framework for empirical validation.

Introduction: The Significance of Fluorinated Coumarins

Coumarin derivatives are a cornerstone in the development of fluorescent probes due to their inherent brightness, photostability, and sensitivity to the local microenvironment. The introduction of a fluorine atom at the 7-position of the 4-hydroxycoumarin core is a strategic modification intended to modulate the electronic and, consequently, the photophysical properties of the molecule. Fluorination can influence the acidity of the 4-hydroxyl group, which in turn affects the excited-state dynamics, including the potential for excited-state intramolecular proton transfer (ESIPT), a key process governing the fluorescence of many hydroxycoumarins.[1]

Understanding the quantum yield (ΦF) and Stokes shift (Δν̃) of this compound is paramount for its effective application. The quantum yield, a measure of the efficiency of photon emission after absorption, directly correlates with the brightness of the probe.[2] The Stokes shift, the difference between the absorption and emission maxima, is crucial for minimizing self-quenching and improving the signal-to-noise ratio in fluorescence-based assays.[3]

Core Photophysical Concepts

Quantum Yield (ΦF): A Measure of Fluorescence Efficiency

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2]

ΦF = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. In practice, non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence, leading to quantum yields of less than 1.0. The quantum yield is a critical parameter for assessing the sensitivity of a fluorescent probe.

Stokes Shift (Δν̃): Spectral Separation of Absorption and Emission

The Stokes shift is the energetic difference between the maxima of the absorption and emission spectra of a fluorophore.[3] It is typically expressed in nanometers (nm) or wavenumbers (cm-1).

Δν̃ = λemission (max) - λabsorption (max)

A larger Stokes shift is generally desirable as it facilitates the discrimination of the emitted fluorescence signal from the excitation light, leading to improved sensitivity and reduced background interference.[4] The Stokes shift arises from energy loss due to vibrational relaxation in the excited state and reorientation of solvent molecules around the excited-state dipole of the fluorophore.[3]

Expected Photophysical Properties of this compound

While specific experimental data for this compound is limited in the public domain, we can infer its likely photophysical behavior based on data from analogous compounds.

Quantum Yield

The quantum yield of coumarin derivatives is highly dependent on their substitution pattern and the solvent environment. For instance, a 3-(p-methoxyphenyl)-7-hydroxycoumarin derivative has been reported to have a quantum yield of 0.25 in PBS, while another similar derivative exhibited a quantum yield of 0.32.[5][6] Furthermore, a 6,8-difluoro-7-hydroxycoumarin derivative showed a high quantum yield of 0.78 at pH 10.[3]

Given these precedents, it is reasonable to anticipate that this compound will exhibit a moderate to high quantum yield, likely in the range of 0.3 to 0.8 , depending on the solvent and pH. The electron-withdrawing nature of the fluorine atom may influence the electronic transitions and potentially enhance the fluorescence efficiency.

Stokes Shift

7-Hydroxycoumarin derivatives are known to exhibit significant Stokes shifts, often exceeding 100 nm.[5][6] This is frequently attributed to changes in the electronic distribution upon excitation and potential excited-state proton transfer phenomena. For example, a 3-(p-methoxyphenyl)-7-hydroxycoumarin derivative displays a Stokes shift of 120 nm.[5][6]

Therefore, a substantial Stokes shift, likely in the range of 80 to 120 nm , can be expected for this compound. The actual value will be influenced by the solvent polarity, as more polar solvents can better stabilize the more polar excited state, leading to a larger Stokes shift.

| Photophysical Parameter | Expected Range | Influencing Factors |

| Quantum Yield (ΦF) | 0.3 - 0.8 | Solvent polarity, pH, presence of quenchers |

| Stokes Shift (Δν̃) | 80 - 120 nm | Solvent polarity, hydrogen bonding capacity of the solvent |

Experimental Determination of Quantum Yield and Stokes Shift

The following sections provide detailed, field-proven protocols for the experimental determination of the relative quantum yield and Stokes shift of this compound.

Workflow for Photophysical Characterization

Caption: Workflow for the experimental determination of Stokes shift and quantum yield.

Determining the Stokes Shift

Protocol:

-

Solution Preparation: Prepare a dilute solution (e.g., 1-10 µM) of this compound in the solvent of interest.

-

Absorbance Measurement:

-

Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the solution.

-

Identify the wavelength of maximum absorbance (λabs(max)).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum.

-

Set the excitation wavelength to the determined λabs(max).

-

Identify the wavelength of maximum emission (λem(max)).

-

-

Calculation:

-

Calculate the Stokes shift using the formula: Δν̃ = λem(max) - λabs(max).

-

Determining the Relative Quantum Yield (Comparative Method)

The comparative method is a widely accepted and reliable technique for determining the relative fluorescence quantum yield.[2][6][7] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region to the sample. For blue-emitting coumarins, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.

-

Solution Preparation:

-

Prepare a series of five dilutions for both the sample (this compound) and the standard in the same solvent.

-

The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope of the resulting linear fits (m).

-

-

Quantum Yield Calculation:

-

Calculate the quantum yield of the sample (ΦF(sample)) using the following equation:

ΦF(sample) = ΦF(standard) × (msample / mstandard) × (η2sample / η2standard)

Where:

-

ΦF(standard) is the quantum yield of the standard.

-

msample and mstandard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

-

ηsample and ηstandard are the refractive indices of the solvents used for the sample and standard, respectively (if different).

-

Caption: Step-by-step workflow for the comparative quantum yield measurement.

Influence of Solvent and pH

The photophysical properties of this compound are expected to be highly sensitive to the solvent environment and pH, a characteristic feature of hydroxycoumarins.

-

Solvent Polarity: An increase in solvent polarity is likely to cause a red-shift in the emission spectrum (solvatochromism), resulting in a larger Stokes shift. This is due to the stabilization of the more polar excited state. The quantum yield may also vary with solvent polarity due to changes in the rates of non-radiative decay processes.[8][9]

-

pH: The acidity of the 4-hydroxyl group will be a critical determinant of the fluorescence properties. In basic media, deprotonation of the hydroxyl group is expected to lead to a significant red-shift in both the absorption and emission spectra and a change in the quantum yield. This pH sensitivity can be exploited for the development of pH sensors.[1]

Conclusion

This compound is a promising fluorophore with anticipated favorable photophysical properties, including a moderate to high quantum yield and a significant Stokes shift. This guide provides a comprehensive theoretical and practical framework for researchers to understand and experimentally validate these key parameters. A thorough characterization of its solvent and pH-dependent fluorescence will be instrumental in unlocking its full potential in a wide array of applications, from high-throughput screening to advanced cellular imaging.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. datapdf.com [datapdf.com]

- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. ripublication.com [ripublication.com]

- 9. Solvent dependence of Stokes shift for organic solute-solvent systems: A comparative study by spectroscopy and reference interaction-site model-self-consistent-field theory - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Fluoro-4-Hydroxycoumarin: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 7-fluoro-4-hydroxycoumarin, a halogenated derivative of the versatile 4-hydroxycoumarin scaffold. We delve into its fundamental chemical structure, physicochemical properties, and established synthetic routes. The document elucidates its significance as a pivotal intermediate in the synthesis of advanced pharmaceutical agents and functional materials. Particular emphasis is placed on its role in the development of novel anticancer and anticoagulant compounds, as well as its potential in the design of fluorescent probes. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and field-proven insights into the practical application of this compound.

Introduction and Significance

The coumarin (2H-chromen-2-one) nucleus is a prominent benzopyrone scaffold found in numerous natural products and synthetic molecules of therapeutic importance.[1] Within this class, 4-hydroxycoumarin derivatives are particularly distinguished, forming the structural basis for widely used anticoagulant drugs like warfarin and serving as versatile synthons in medicinal chemistry.[2] The strategic introduction of a fluorine atom onto this privileged scaffold can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability.[3]

7-Fluoro-4-hydroxycoumarin (CAS 2145-27-9) emerges as a key building block that combines the established reactivity of the 4-hydroxycoumarin core with the unique electronic properties of fluorine.[4] Its structure is primed for further chemical elaboration, making it an ideal starting material for drug discovery campaigns and the synthesis of complex heterocyclic systems.[4][5] This guide will explore the essential technical details of this compound, from its basic properties to its application in creating high-value molecules.

Chemical Identity and Structure

7-Fluoro-4-hydroxycoumarin is characterized by a benzene ring fused to a pyrone lactone, with a hydroxyl group at the C4 position and a fluorine atom at the C7 position. This substitution pattern is critical to its chemical behavior and synthetic utility.

-

IUPAC Name: 7-Fluoro-4-hydroxy-2H-chromen-2-one[4]

-

Synonyms: 7-Fluoro-4-hydroxy-1(2H)-benzopyran-2-one[5]

-

Molecular Formula: C₉H₅FO₃[5]

Caption: Chemical Structure of 7-Fluoro-4-hydroxycoumarin.

Physicochemical Properties

The physical and chemical properties of 7-fluoro-4-hydroxycoumarin are foundational to its handling, reaction setup, and purification. The electron-withdrawing nature of the fluorine atom influences the acidity of the 4-hydroxyl group, a key parameter in its reactivity.

| Property | Value | Source(s) |

| Appearance | Off-white powder | [4] |

| Melting Point | 220–225 °C | [4][5] |

| Purity | ≥98% | [4] |

| Solubility | While specific data for 7-fluoro-4-hydroxycoumarin is not readily available, 4-hydroxycoumarins are generally soluble in organic solvents like DMSO and ethanol but sparingly soluble in aqueous buffers.[6] Fluorination may slightly alter this profile. | [6] |

| pKa | The pKa of the parent 7-hydroxycoumarin is ~7.8. Fluorination, particularly at positions that influence the phenolic hydroxyl group through resonance or induction, can lower the pKa, increasing its acidity. For instance, fluorination at the 6- and 8-positions of a related coumarin reduces the phenol pKa to 4.7.[7][8] This increased acidity under physiological conditions is crucial for applications like fluorescent probes. | [7][8] |

Synthesis and Characterization

General Synthetic Approach: Pechmann Condensation

Coumarins are commonly synthesized via the Pechmann reaction, an acid-catalyzed condensation of a phenol with a β-ketoester. For 7-fluoro-4-hydroxycoumarin, the logical precursors are 3-fluorophenol and a malonic acid derivative. The reaction proceeds through transesterification followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and subsequent dehydration.

Caption: Generalized workflow for the synthesis of 7-fluoro-4-hydroxycoumarin.

Exemplary Experimental Protocol

This protocol is an illustrative example based on established methods for analogous coumarin syntheses.[9][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-fluorophenol (1.0 eq) and diethyl malonate (1.1 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (or an alternative solid acid catalyst like Amberlyst-15 for a more eco-friendly process) with stirring.

-

Heating: Heat the reaction mixture to 120-140 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A solid precipitate should form.

-

Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove any residual acid. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-fluoro-4-hydroxycoumarin.

Structural Characterization

Confirmation of the synthesized product's identity and purity is achieved through standard spectroscopic methods:

-

¹H NMR: Will show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom, and a signal for the C4-hydroxyl proton.

-

¹³C NMR: Will display distinct peaks for the nine carbon atoms, including the carbonyl carbon of the lactone and the carbons directly bonded to fluorine and oxygen.

-

FTIR: Will exhibit characteristic absorption bands for the O-H stretch (hydroxyl group), C=O stretch (lactone), and C-F bond.

-

Mass Spectrometry: Will confirm the molecular weight of 180.13 g/mol .

Applications in Research and Development

The utility of 7-fluoro-4-hydroxycoumarin lies in its capacity to serve as a versatile platform for synthesizing molecules with significant biological activity and unique photophysical properties.

Intermediate for Biologically Active Molecules

The reactive C3 position of the 4-hydroxycoumarin scaffold is particularly susceptible to electrophilic addition, making it a key site for diversification.[4]

-

Anticancer Agents: It is a reactant in the preparation of dicoumarol analogs that inhibit human NAD(P)H: quinone oxidoreductase-1 (NQO1), an enzyme overexpressed in several cancers, including pancreatic and colon cancer.[5] Furthermore, it is used to synthesize chromeno[4,3-b]pyridinone derivatives which have demonstrated anticancer and antimicrobial activities.[4]

-

Anticoagulants: The compound is utilized in the asymmetric synthesis of optically active warfarin analogs.[5] The 4-hydroxycoumarin core is the key pharmacophore responsible for the vitamin K antagonist activity of these anticoagulants.[2]

Caption: Role as a precursor to advanced bioactive compounds.

Potential as a Fluorescent Probe

7-Hydroxycoumarins are a well-established class of fluorescent molecules.[] Their fluorescence is often pH-dependent, stemming from the protonation state of the 7-hydroxyl group. The introduction of electron-withdrawing fluorine atoms, as seen in derivatives like Pacific Blue (6,8-difluoro-7-hydroxycoumarin), lowers the pKa of this hydroxyl group.[7] This ensures the molecule exists predominantly in its more fluorescent anionic form at physiological pH, enhancing its brightness and utility as a biological probe.[7] While specific photophysical data for 7-fluoro-4-hydroxycoumarin is not extensively published, its structure suggests it holds similar potential for development into sensitive fluorescent sensors for cellular imaging and enzyme activity assays.[]

Conclusion

7-Fluoro-4-hydroxycoumarin is a high-value chemical intermediate with significant strategic importance in modern chemical and pharmaceutical research. Its straightforward synthesis, combined with the versatile reactivity of the 4-hydroxycoumarin core and the beneficial modulatory effects of the fluorine substituent, makes it a powerful tool for the design and synthesis of novel therapeutics and functional molecules. As research into fluorinated organic compounds continues to expand, the role of 7-fluoro-4-hydroxycoumarin as a foundational building block is poised to grow, enabling further innovations in drug discovery and materials science.

References

- 1. ajpamc.com [ajpamc.com]

- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. 7-Fluoro-4-hydroxycoumarin 2145-27-9 [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6,8-DIFLUORO-7-HYDROXY-4-METHYLCOUMARIN CAS#: 215868-23-8 [amp.chemicalbook.com]

- 9. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation of 7-fluoro-4-hydroxycoumarin Under Experimental Conditions

Introduction: The Significance of Stability in Drug Development

7-fluoro-4-hydroxycoumarin is a fluorinated derivative of the naturally occurring benzopyrone, coumarin. The incorporation of a fluorine atom can significantly alter the parent molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets, making it a compound of interest in medicinal chemistry and drug discovery.[1][2] Understanding the stability and degradation profile of this molecule is paramount for researchers, scientists, and drug development professionals. A comprehensive stability assessment ensures the integrity, potency, and safety of a potential drug candidate throughout its lifecycle, from synthesis and storage to administration and in vivo activity.

This guide provides a technical overview of the potential degradation pathways of 7-fluoro-4-hydroxycoumarin and outlines a systematic approach to evaluating its stability under various stress conditions, in line with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Chemical Vulnerabilities and Predicted Degradation Pathways

The 7-fluoro-4-hydroxycoumarin molecule possesses several functional groups susceptible to degradation. The primary sites of vulnerability are the lactone ring, the phenolic hydroxyl group, and the aromatic system. Based on the known chemistry of 4-hydroxycoumarins, the following degradation pathways can be anticipated:

-

Hydrolytic Degradation: The ester linkage within the lactone ring is susceptible to hydrolysis, particularly under basic (alkaline) conditions.[8] This cleavage would result in the formation of a ring-opened carboxylic acid derivative. Acidic conditions can also promote hydrolysis, although often to a lesser extent.

-

Oxidative Degradation: The phenolic hydroxyl group and the electron-rich aromatic ring are prone to oxidation. Advanced Oxidation Processes (AOPs) involving highly reactive species like hydroxyl radicals (HO•) can lead to the formation of various hydroxylated and ring-opened byproducts.[3][4][9][10] The reaction with HO• can proceed through mechanisms such as Hydrogen Atom Transfer (HAT), Proton-Coupled Electron Transfer (PCET), and Sequential Proton-Loss Electron Transfer (SPLET).[9][11]

-

Photodegradation: Coumarins are known to be photosensitive.[5][8] Exposure to UV and visible light can induce photochemical reactions, including dimerization, oxidation, and cleavage of the coumarin ring.[5][12] The presence of the fluorine atom may influence the photostability of the molecule.[8]

Below is a diagram illustrating the potential degradation pathways of 7-fluoro-4-hydroxycoumarin.

References

- 1. pharmaguru.co [pharmaguru.co]

- 2. web.vscht.cz [web.vscht.cz]

- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. ICH Official web site : ICH [ich.org]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. altabrisagroup.com [altabrisagroup.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. biopharminternational.com [biopharminternational.com]

A Technical Guide to the Frontier of Biological Research: Novel Applications of Fluorinated Hydroxycoumarins

An in-depth technical guide by Gemini, Senior Application Scientist

Introduction: The Rise of Fluorinated Hydroxycoumarins in Biological Sciences

The strategic incorporation of fluorine into organic molecules has consistently revolutionized the fields of medicinal chemistry and chemical biology. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—impart significant changes in the physicochemical and biological profiles of parent compounds. When applied to the privileged scaffold of hydroxycoumarins, a class of compounds already renowned for their diverse biological activities and favorable fluorescence properties, the results are particularly compelling. This guide delves into the burgeoning field of fluorinated hydroxycoumarins, exploring their synthesis, unique characteristics, and their expanding role as sophisticated tools in biological research and drug discovery.

The introduction of fluorine atoms into the coumarin ring system can dramatically enhance membrane permeability, metabolic stability, and binding affinity to biological targets. Furthermore, fluorination can modulate the electronic properties of the coumarin core, leading to advantageous shifts in fluorescence excitation and emission spectra, improved quantum yields, and enhanced photostability. These attributes make fluorinated hydroxycoumarins superior candidates for a range of applications, from highly sensitive fluorescent probes for cellular imaging to potent and selective enzyme inhibitors. This document will serve as a technical resource for researchers, providing not only a theoretical framework but also practical, field-proven protocols and workflows to harness the full potential of these remarkable compounds.

Part 1: The Synthetic Chemist's Toolkit: Crafting Fluorinated Hydroxycoumarins

The journey to unlocking the biological applications of fluorinated hydroxycoumarins begins with their synthesis. The choice of synthetic route is critical, as it dictates the position and number of fluorine substituents, which in turn governs the final properties of the molecule.

Key Synthetic Strategies

Several robust methods are employed for the synthesis of fluorinated hydroxycoumarins. The most common approaches include:

-

Pechmann Condensation: This classic method involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. The use of fluorinated phenols or fluorinated β-ketoesters provides a direct route to a wide array of fluorinated coumarins. The choice of catalyst (e.g., sulfuric acid, Amberlyst-15) can significantly influence reaction times and yields.

-

Perkin Reaction: This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride. While less common for coumarin synthesis, modifications of this reaction can be adapted for specific substitution patterns.

-

Knoevenagel Condensation: The condensation of an aldehyde or ketone with a compound containing an active methylene group is a versatile method. For instance, reacting a fluorinated salicylaldehyde with an active methylene compound like diethyl malonate can yield fluorinated coumarin-3-carboxylates.

-

Direct Fluorination: In recent years, late-stage fluorination techniques using reagents such as Selectfluor® (F-TEDA-BF4) have emerged as powerful tools. These methods allow for the direct introduction of fluorine onto a pre-existing hydroxycoumarin scaffold, offering a more modular approach to generating libraries of fluorinated derivatives.

Experimental Protocol: Synthesis of 6-Fluoro-4-methyl-7-hydroxycoumarin via Pechmann Condensation

This protocol provides a representative example of the synthesis of a common fluorinated hydroxycoumarin.

Materials:

-

4-Fluororesorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 4-fluororesorcinol in 50 mL of ethanol.

-

Reagent Addition: Cool the flask in an ice bath and slowly add 12 mmol of ethyl acetoacetate to the solution while stirring.

-

Catalyst Addition: Carefully add 5 mL of concentrated sulfuric acid dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, equip the flask with a reflux condenser and heat the mixture to 80°C for 4 hours.

-

Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 200 mL of ice-cold water. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 6-fluoro-4-methyl-7-hydroxycoumarin.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and Melting Point analysis.

Causality Behind Experimental Choices:

-

The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, driving the condensation and subsequent cyclization reactions.

-

The ice bath during the initial addition of reagents helps to control the exothermic nature of the reaction, preventing the formation of side products.

-

Pouring the reaction mixture into ice water facilitates the precipitation of the less soluble product, allowing for easy separation from the acidic aqueous phase.

Part 2: Illuminating Biology: Fluorinated Hydroxycoumarins as Advanced Fluorescent Probes

The enhanced photophysical properties of fluorinated hydroxycoumarins make them exceptional candidates for the development of fluorescent probes for bioimaging and sensing.

Rationale for Fluorination in Probe Design

The introduction of fluorine can lead to several desirable photophysical changes:

-

Bathochromic and Hypsochromic Shifts: Depending on the position of fluorination, shifts in the excitation and emission maxima can be engineered to reduce autofluorescence from biological samples and to create probes with distinct spectral signatures for multiplex imaging.

-

Increased Quantum Yield: Fluorination can rigidify the coumarin scaffold, reducing non-radiative decay pathways and thereby increasing the fluorescence quantum yield, leading to brighter probes. For instance, an amide derivative of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) was found to have a high quantum yield of 0.84.[1]

-

Enhanced Photostability: The strong C-F bond can protect the fluorophore from photobleaching, allowing for longer imaging experiments.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the hydroxyl group, making these probes sensitive reporters of pH in specific ranges relevant to cellular compartments like lysosomes or endosomes.[1][2]

Workflow for a "Turn-On" Fluorescent Probe for Enzyme Activity

This workflow describes the design and application of a fluorinated hydroxycoumarin-based probe that fluoresces only upon interaction with a specific enzyme.

Caption: Workflow for a "Turn-On" fluorescent probe.

Detailed Steps:

-

Probe Design and Synthesis: A fluorinated hydroxycoumarin is synthesized with a covalently attached quenching moiety. This quencher is designed to be a specific substrate for the target enzyme. In its "caged" form, the probe exhibits minimal to no fluorescence due to Förster Resonance Energy Transfer (FRET) or other quenching mechanisms.

-

Cell Loading/Incubation: The probe is introduced to the biological system (e.g., live cells, tissue homogenate). Due to the lipophilicity often conferred by fluorination, these probes can exhibit good cell permeability.

-

Enzymatic Activation: In the presence of the target enzyme, the quenching group is cleaved from the fluorinated hydroxycoumarin core.

-

Fluorescence "Turn-On": The removal of the quencher restores the intrinsic fluorescence of the hydroxycoumarin. This results in a significant increase in fluorescence intensity, which is directly proportional to the activity of the enzyme.

-

Imaging and Quantification: The "turned-on" fluorescence is detected using fluorescence microscopy for spatial localization of enzyme activity or a plate reader for high-throughput quantitative analysis.

Self-Validating System: The protocol's integrity is maintained by including appropriate controls:

-

Negative Control (No Enzyme): Cells or lysates known to lack the target enzyme should show no significant increase in fluorescence.

-

Inhibitor Control: Pre-treatment of the biological sample with a known inhibitor of the target enzyme should abolish or significantly reduce the fluorescence signal upon addition of the probe.

-

Positive Control: A purified, active form of the target enzyme can be used to confirm the probe's responsiveness.

Part 3: Sharpening the Spear: Fluorinated Hydroxycoumarins as Potent Enzyme Inhibitors

The same physicochemical properties that make fluorinated hydroxycoumarins excellent fluorescent probes also contribute to their potential as highly effective and selective enzyme inhibitors.

Mechanistic Advantages of Fluorination in Inhibitor Design

-

Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with protein residues in an active site. Additionally, the electron-withdrawing nature of fluorine can modulate the acidity/basicity of nearby functional groups, leading to stronger hydrogen bonds or ionic interactions.

-